molecular formula C20H12O B031230 12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene CAS No. 194-63-8

12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

Cat. No.: B031230
CAS No.: 194-63-8
M. Wt: 268.3 g/mol
InChI Key: QIMOZEUDRUTIBS-UHFFFAOYSA-N
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Description

Dinaphtho[2,1-b:1’,2’-d]furan is an organic compound with the molecular formula C20H12O. It is a polycyclic aromatic compound consisting of two naphthalene units fused to a furan ring.

Mechanism of Action

Target of Action

Dinaphtho[2,1-b:1’,2’-d]furan, a complex organic compound, has been found to interact with several cellular targets. It can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . These receptors play crucial roles in various cellular processes, including cell proliferation and differentiation.

Mode of Action

The compound’s interaction with its targets leads to a series of changes within the cell. It modulates cell proliferation , which is a critical process in growth, development, and tissue repair. The exact mechanism of how Dinaphtho[2,1-b:1’,2’-d]furan interacts with these receptors and modulates cell proliferation is still under investigation.

Result of Action

The molecular and cellular effects of Dinaphtho[2,1-b:1’,2’-d]furan’s action are primarily related to its modulation of cell proliferation . By interacting with aryl hydrocarbon and estrogen receptors, it can influence cell growth and differentiation, potentially affecting the development and progression of certain diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dinaphtho[2,1-b:1’,2’-d]furan typically involves the cyclization of appropriate naphthalene derivatives. One common method is the oxidative cyclization of 2-naphthol derivatives using reagents such as iodine or other oxidizing agents . The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Dinaphtho[2,1-b:1’,2’-d]furan may involve large-scale oxidative cyclization processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dinaphtho[2,1-b:1’,2’-d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dinaphtho[2,1-b:1’,2’-d]furan has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dinaphtho[2,1-b:1’,2’-d]furan is unique due to its specific arrangement of two naphthalene units fused to a furan ring, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMOZEUDRUTIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325445
Record name Dinaphtho[2,1-b:1',2'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194-63-8
Record name Dinaphtho(2,1-b:1',2'-d)furan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC507496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dinaphtho[2,1-b:1',2'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINAPHTHO(2,1-B:1',2'-D)FURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA5EYQ6A72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Reactant of Route 2
12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Reactant of Route 3
Reactant of Route 3
12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Reactant of Route 4
12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Reactant of Route 5
12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Reactant of Route 6
12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Customer
Q & A

Q1: What are the main synthetic routes to Dinaphtho[2,1-b:1',2'-d]furan?

A1: Dinaphtho[2,1-b:1',2'-d]furan can be synthesized through several methods. One approach involves the thermolysis of 1-naphthol, leading to the formation of 2,2'-binaphthalene-1,1'-diol, which then undergoes rapid cyclization to yield Dinaphtho[2,1-b:1',2'-d]furan []. Another method involves the photocyclization of di-2-naphthylsulfide [].

Q2: Has Dinaphtho[2,1-b:1',2'-d]furan been investigated for its semiconductor properties?

A2: Yes, research has explored the use of Dinaphtho[2,1-b:1',2'-d]furan as a potential organic semiconductor. Studies have focused on the aggregated structures and charge-transporting properties of this molecule, particularly in single-crystal field-effect transistors []. This research suggests potential applications in organic electronics.

Q3: Are there any known skeletal rearrangements that Dinaphtho[2,1-b:1',2'-d]furan can undergo?

A3: Dinaphtho[2,1-b:1',2'-d]furan has been shown to undergo skeletal rearrangement in the presence of aluminum chloride as a catalyst. This reaction leads to the formation of Dinaphtho[1,2-b:1′,2′-d]furan and 1-Hydroxybenzo[j]fluoranthene, albeit in low yields [].

Q4: What is known about the spectral and luminescent properties of Dinaphtho[2,1-b:1',2'-d]furan?

A4: The spectral and luminescent characteristics of Dinaphtho[2,1-b:1',2'-d]furan have been studied in a jet-cooled environment []. While the specific findings require further examination of the cited research, this suggests investigations into its photophysical properties and potential applications in areas like fluorescence-based sensing or imaging.

Q5: What insights have been gained from computational studies on Dinaphtho[2,1-b:1',2'-d]furan derivatives?

A5: Computational chemistry, specifically Density Functional Theory (DFT) calculations, has been employed to study Dinaphtho[2,1-b:1',2'-d]furan derivatives. These calculations have been particularly useful in determining dihedral angles within these molecules, contributing to the understanding of their structural properties and stereochemistry [].

Q6: Can Dinaphtho[2,1-b:1',2'-d]furan be used as a precursor for synthesizing other compounds?

A6: Yes, Dinaphtho[2,1-b:1',2'-d]furan can act as a starting material in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of 6H-dinaphtho-[c,e][1,2]oxaphosphinines []. This highlights the versatility of Dinaphtho[2,1-b:1',2'-d]furan as a building block in organic synthesis.

Q7: How does the bromination of Dinaphtho[2,1-b:1',2'-d]furan proceed?

A7: Studies have investigated the bromination of Dinaphtho[2,1-b:1',2'-d]furan, particularly focusing on the structural determination of the resulting brominated product []. This research delves into the regioselectivity of the bromination reaction and provides insights into the influence of the Dinaphtho[2,1-b:1',2'-d]furan structure on the reaction outcome.

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